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molecular formula C11H10ClNO2 B8505711 4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B8505711
M. Wt: 223.65 g/mol
InChI Key: NZCGSJLWTLFGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866594

Procedure details

In 20 ml of ethanol and 5 ml of water were dissolved 1.50 g (6.0 mmol) of ethyl 4-chloro-7-methylindole-2-carboxylate and 0.5 g (9.0 mmol) of potassium hydroxide. The reaction mixture was refluxed for 4 hours. The solution was concentrated and then 1N HCl aqueous solution was added. The precipitates were separated by filtration, dissolved in 50 ml of diethyl ether and extracted with 30 ml of aqueous sodium hydrogencarbonate solution three times. The extract was washed with 30 ml of diethyl ether. The water layers were made acid with 1N HCl aqueous solution and extracted with 30 ml of diethyl ether three times. The extract was dried over anhydrous magnesium sulfate and concentrated to provide 0.91 g of beige crystals. Yield: 68%
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14]CC)=[O:13])[NH:6]2.[OH-].[K+].[CH2:19](O)C>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[C:4]([CH3:19])=[C:5]([C:12]([OH:14])=[O:13])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C2C=C(NC2=C(C=C1)C)C(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
1N HCl aqueous solution was added
CUSTOM
Type
CUSTOM
Details
The precipitates were separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 ml of aqueous sodium hydrogencarbonate solution three times
WASH
Type
WASH
Details
The extract was washed with 30 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 ml of diethyl ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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